1-(5-Bromobenzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the benzoxazole ring and an ethanone group at the 2-position. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with ortho-phenylenediamine and chloroacetic acid.
Formation of Benzoxazole Ring: Ortho-phenylenediamine reacts with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antibacterial and anticancer agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of benzoxazole derivatives and their interactions with biological targets.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. For instance, benzoxazole derivatives are known to inhibit enzymes or receptors involved in bacterial or cancer cell growth. The bromine atom and ethanone group play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the bromine atom, which may result in different pharmacological properties.
1-(5-Chlorobenzo[d]oxazol-2-yl)ethanone: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(5-Methylbenzo[d]oxazol-2-yl)ethanone: Contains a methyl group, which can influence its chemical and biological properties.
The presence of the bromine atom in this compound makes it unique, as it can participate in specific reactions and exhibit distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C9H6BrNO2 |
---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
1-(5-bromo-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6BrNO2/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,1H3 |
InChI Key |
HNAFFGDPZXFVCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.